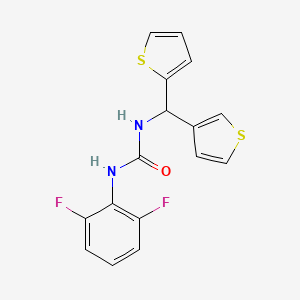![molecular formula C19H21N3O3 B2476575 1-(4-Methoxyphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea CAS No. 1207053-10-8](/img/structure/B2476575.png)
1-(4-Methoxyphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxyphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a urea linkage, which is known for its stability under various conditions, making it a valuable component in chemical synthesis and pharmaceutical applications.
准备方法
The synthesis of 1-(4-Methoxyphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea typically involves the reaction of 4-methoxyphenyl isocyanate with 4-(2-oxopiperidin-1-yl)aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. Industrial production methods may involve the use of catalysts and optimized reaction conditions to maximize yield and purity.
化学反应分析
1-(4-Methoxyphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(4-Methoxyphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of stable urea linkages.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Methoxyphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
相似化合物的比较
1-(4-Methoxyphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea can be compared to other compounds with similar structures, such as:
2-Hydroxy-1-(4-methoxyphenyl)propyl hexopyranoside: This compound shares the methoxyphenyl group but differs in its overall structure and functional groups.
4-Methoxyphenacyl bromide: Another compound with a methoxyphenyl group, but with different reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups and the stability of its urea linkage, which provides distinct advantages in various applications.
属性
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-17-11-7-15(8-12-17)21-19(24)20-14-5-9-16(10-6-14)22-13-3-2-4-18(22)23/h5-12H,2-4,13H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDCGVKQQZEBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(4-cyanobenzyl)-N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2476492.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2476498.png)
![2-[(4-chlorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2476499.png)
![[6-(3-Fluorophenoxy)pyridin-3-yl]methanamine](/img/structure/B2476501.png)
![2-[2-[2-[4-[2-(2-Aminoethoxy)ethyl]piperazin-1-yl]ethylamino]ethoxy]ethanamine](/img/structure/B2476502.png)

![5-Chloro-2-[2-(3,5-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole](/img/structure/B2476505.png)
![N-{7-oxaspiro[3.5]nonan-1-yl}-4-(trifluoromethoxy)benzamide](/img/structure/B2476506.png)


![N-(2-Methylphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2476511.png)


